rhp3+ protein
Description
Nomenclature and Orthology in Eukaryotic Systems
The Rhp3 protein is known by different names in various eukaryotic organisms, reflecting its conserved function as a homolog of the Saccharomyces cerevisiae RAD3 protein and the human ERCC2 (XPD) protein. This orthology highlights a shared evolutionary history and conserved biological roles.
Schizosaccharomyces pombe Rhp3 (Rad15)
In the fission yeast Schizosaccharomyces pombe, the Rhp3 protein is encoded by the rhp3+ gene, which is also known by the synonym rad15. pombase.orguniprot.orgriken.jpsobekbio.com The rhp3+ gene is required for DNA repair and is essential for cell viability in S. pombe. oup.comnih.gov The protein product, Rhp3 (Rad15), functions as a subunit of the transcription factor TFIIH complex and acts as a DNA helicase. pombase.orguniprot.orgriken.jp
Homology to Saccharomyces cerevisiae RAD3 Protein
The Schizosaccharomyces pombe Rhp3 protein is a well-established homolog of the RAD3 protein in the budding yeast Saccharomyces cerevisiae. pombase.orgriken.jpsobekbio.comoup.comnih.govriken.jpgenecards.orgoup.comosti.gov The RAD3 gene in S. cerevisiae is essential for excision repair and cell viability. oup.comnih.gov The RAD3 protein exhibits single-stranded DNA-dependent ATPase and DNA and DNA-RNA helicase activities, translocating in the 5' to 3' direction on single-stranded DNA. oup.comnih.govuniprot.orgnih.govresearchgate.net Studies have shown that the rhp3+ gene from S. pombe can functionally substitute for the RAD3 gene in S. cerevisiae rad3 mutants, restoring both excision repair and viability defects to wild-type levels. oup.comnih.gov This functional interchangeability underscores the high degree of conservation between these two proteins despite the evolutionary distance between the two yeast species. Rhp3 and RAD3 proteins share a high degree of amino acid similarity, reported to be around 67% identical residues. oup.comnih.gov
Homology to Human ERCC2 (XPD) Protein
Rhp3 also shares significant homology with the human protein ERCC2, also known as XPD (Xeroderma Pigmentosum complementation group D). pombase.orgoup.comriken.jposti.gov Human ERCC2 is a component of the general transcription and DNA repair factor IIH (TFIIH) core complex and possesses ATP-dependent 5'-3' DNA helicase activity crucial for nucleotide excision repair (NER). genecards.orguniprot.orgwikipedia.orgnih.gov The similarity between Rhp3 and ERCC2 is notable, with Rhp3 protein sharing approximately 56% identical residues with ERCC2. oup.com The conservation of functional domains, including the helicase motifs, is high among Rhp3, RAD3, and ERCC2 proteins. oup.comoup.com Defects in the human ERCC2 gene are associated with several genetic disorders, including Xeroderma Pigmentosum, Trichothiodystrophy, and Cockayne Syndrome, highlighting the critical role of this conserved helicase in human health. pombase.orggenecards.orguniprot.orgwikipedia.orgoncokb.orggenesilico.plmarrvel.org
Evolutionary Conservation within DNA Repair Pathways
The evolutionary conservation of Rhp3, RAD3, and ERCC2 proteins across eukaryotes emphasizes the fundamental importance of their roles, particularly in DNA repair pathways. These proteins belong to the RAD3/XPD subfamily of helicases, which are integral components of the nucleotide excision repair (NER) pathway. genecards.orgoup.comnih.govmarrvel.org NER is a critical mechanism for removing a wide range of DNA lesions, such as those caused by ultraviolet (UV) light, bulky chemical adducts, and cross-linking agents. oup.comwikipedia.orgnih.gov
The high degree of amino acid sequence similarity and the functional complementation observed between the yeast and human homologs demonstrate that the core mechanisms involving these helicases in DNA repair have been preserved throughout eukaryotic evolution. oup.comnih.govoup.comucdavis.edu This conservation suggests that insights gained from studying Rhp3 and RAD3 in yeast are often applicable to understanding the function of ERCC2 in humans and other higher eukaryotes. oup.com
General Overview of Critical Biological Roles and Cellular Processes
The Rhp3 protein, and its orthologs RAD3 and ERCC2, are involved in multiple essential cellular processes beyond DNA repair. Their primary function as ATP-dependent DNA helicases allows them to unwind DNA duplexes, a crucial step in various nuclear activities.
One of the key roles is in nucleotide excision repair (NER), where Rhp3/RAD3/ERCC2 is part of the TFIIH complex, responsible for unwinding the DNA around the damaged site to allow for the excision of the damaged oligonucleotide. oup.comgenecards.orguniprot.orgwikipedia.orgnih.gov
In addition to DNA repair, the TFIIH complex, containing Rhp3/RAD3/ERCC2, is also a vital component of the basal transcription machinery for RNA polymerase II. pombase.orggenecards.orguniprot.orgwikipedia.orgthebiogrid.org In transcription initiation, the helicase activity of these proteins is required for promoter opening and promoter escape. uniprot.orguniprot.org ERCC2, for instance, forms a bridge between the CDK-activating kinase (CAK) module and the core TFIIH complex, playing a role in the phosphorylation of the C-terminal tail of RNA polymerase II. uniprot.org
Furthermore, studies in yeast have indicated roles for RAD3 (the S. cerevisiae ortholog) in other processes, including DNA replication fidelity and potentially in regulating mitotic recombination. uniprot.orgthebiogrid.orgyeastgenome.org The essential nature of these proteins for cell viability in different organisms underscores their multifaceted and indispensable contributions to fundamental cellular functions. oup.comnih.govuniprot.orgyeastgenome.org
While the primary focus of Rhp3 and its orthologs is on DNA repair and transcription, proteins, in general, are involved in a vast array of cellular processes, including structural support, transport, signaling, and enzymatic activity. openaccessjournals.comopenaccessjournals.com Although Rhp3 specifically is known for its helicase function within TFIIH in DNA repair and transcription, its participation in these fundamental complexes positions it at the intersection of critical cellular maintenance and gene expression pathways.
Here is a table summarizing some key characteristics and orthology:
| Protein Name (Organism) | Gene Name(s) | Approx. Amino Acid Length | Key Functions | Orthologous Proteins |
| Rhp3 (Schizosaccharomyces pombe) | rhp3+, rad15 | 772 oup.com | DNA helicase, Nucleotide Excision Repair, TFIIH | RAD3 (S. cerevisiae), ERCC2 (Human) |
| RAD3 (Saccharomyces cerevisiae) | RAD3, REM1, YER171W | 778 oup.comuniprot.org | DNA helicase, Nucleotide Excision Repair, TFIIH | Rhp3 (S. pombe), ERCC2 (Human) |
| ERCC2 (Human) | ERCC2, XPD, TTD | 760 oup.comwikipedia.org | DNA helicase, Nucleotide Excision Repair, TFIIH | Rhp3 (S. pombe), RAD3 (S. cerevisiae) |
Compound Names and PubChem CIDs
Properties
CAS No. |
147756-90-9 |
|---|---|
Molecular Formula |
C10H9ClN2S2 |
Synonyms |
rhp3+ protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Rhp3 Protein
Primary Sequence Characteristics and Domain Organization
Identification of Conserved Helicase Motifs (e.g., DEAH-box, DEAD-box)
Rhp3 is specifically identified as a DEAH-box protein, distinguishing it within the DEAD box helicase superfamily. ebi.ac.ukexpasy.org The DEAH box is a variation of the DEAD box motif, characterized by a histidine residue instead of the second aspartic acid. expasy.orgebi.ac.uk Analysis of Rhp3 orthologs, such as those in the RH3 clade, reveals the presence of conserved motifs characteristic of DEAD box RNA helicases. These include motifs Q, I, Ia, Ib, II, III, IV, V, and VI. nih.gov Motif II corresponds to the Walker B motif and is the defining DEAD or DEAH sequence. nih.govexpasy.orgebi.ac.uk
Below is a table summarizing some of the conserved helicase motifs found in this family of proteins and their general roles:
| Motif | Common Name (if applicable) | Role |
| Q | ATP binding | |
| I | Walker A (P-loop) | ATP binding |
| Ia | RNA binding, structural rearrangements | |
| Ib | RNA binding | |
| II | Walker B (DEAD/DEAH) | ATP binding, Mg2+ coordination |
| III | ATP hydrolysis | |
| IV | RNA binding | |
| V | RNA binding | |
| VI | Coordinates ATP hydrolysis and RNA unwinding |
ATP-Binding Domains (Walker A and B motifs)
A key feature of Rhp3 and other DEAD/DEAH box helicases is the presence of conserved ATP-binding and hydrolysis domains. nih.gov The Walker A motif (also known as the P-loop) and the Walker B motif are critical components of the ATP-binding site. nih.govnih.govcanada.ca The Walker A motif is a widely conserved sequence and structural motif involved in ATP binding. nih.govcanada.ca The Walker B motif typically contains a conserved aspartic acid or glutamic acid residue, often preceded by a stretch of hydrophobic residues. canada.ca This acidic residue is involved in coordinating a magnesium ion, which is essential for the catalytic activity of the helicase. canada.ca Motif I is identified as the Walker A motif, while Motif II is the Walker B motif (DEAD/DEAH box). nih.gov Research on the Schizosaccharomyces pombe ortholog, Rad15 (rhp3), has identified Lysine (B10760008) 48 (K48) as an invariable amino acid within the Walker A-type nucleotide binding box, highlighting its importance for ATP binding and hydrolysis. eur.nl
Comparative Structural Analysis with Orthologous Proteins
Comparative structural analysis with orthologous proteins provides valuable insights into the conserved features and potential functional mechanisms of Rhp3. Rhp3 from Schizosaccharomyces pombe (rad15) is recognized as a homolog of the yeast RAD3 protein and the mammalian DNA excision repair protein XPD (ERCC-2). expasy.orgeur.nlebi.ac.uk XPD, in particular, shows high evolutionary conservation, as demonstrated by comparisons of amino acid sequences across species including human, Chinese hamster, S. pombe (rad15/rhp3+), and S. cerevisiae (Rad3). eur.nl DEAH helicases, including Rhp3 orthologs, share structural homology with DNA helicases. embopress.org Comparative structural analysis using orthologs or closely related homologs is a recognized approach to understand protein function and the impact of variations, especially when detailed structural data for a specific protein is limited. nih.gov Orthologs are defined as genes in different species that originated from a common ancestor through speciation and generally retain similar functions. google.comnih.gov Sequence similarity between orthologs can be concentrated within specific functional domains or extend across the entire coding sequence. google.com
Key Residues and Regions Critical for Functionality
Specific amino acid residues and regions within the Rhp3 protein are critical for its functionality, particularly its helicase and ATP-dependent activities. As mentioned, Lysine 48 (K48) in the Walker A motif of S. pombe Rad15 (rhp3) is an invariable residue essential for ATP binding and hydrolysis. eur.nl Mutations in this residue can lead to deficiencies in ATPase, helicase, and nucleotide excision repair (NER) activities, although the ability to bind to DNA lesions might be retained. eur.nl Beyond the Walker A and B motifs, other conserved motifs play crucial roles. Motif Ia is involved in structural rearrangements that occur upon ATP binding and hydrolysis. nih.gov Motif VI is important for coordinating the processes of ATP hydrolysis with the unwinding of RNA substrates. nih.gov Several motifs, specifically Ia, Ib, IV, and V, have been identified as being involved in RNA binding. nih.govembopress.org While not specific to Rhp3 in the search results, the general DEAH-box signature includes a conserved aspartic acid residue within the catalytic cleft and an arginine residue whose modification can inactivate the enzyme, suggesting the importance of these types of residues in the DEAH family. google.com In plant RH3 orthologs, the GUCT domain, with its RNA recognition motif fold, and the C-terminal G-R-S enriched domains are also considered important regions. researchgate.net
Biochemical Mechanisms and Enzymatic Activities of Rhp3 Protein
Single-Stranded DNA-Dependent ATPase Activity
A fundamental activity of Rhp3 protein is its single-stranded DNA (ssDNA)-dependent ATPase activity. This means that the protein hydrolyzes ATP (adenosine triphosphate) into ADP (adenosine diphosphate) and inorganic phosphate (B84403) in the presence of ssDNA. oup.comnih.govoup.comeur.nlosti.gov This ATPase activity provides the energy required for the protein's motor functions, particularly its helicase activity, which involves translocating along DNA and unwinding duplex nucleic acid structures. oup.compsl.eu Studies on the RAD3 homolog have shown that this ATPase activity is dependent on ssDNA. oup.com Mutational analysis of RAD3, specifically a mutation at lysine (B10760008) 48, has demonstrated that defects in ATPase activity correlate with deficiencies in DNA repair, highlighting the importance of this enzymatic function. oup.com
DNA Helicase Activity
Rhp3 functions as a DNA helicase, an enzyme that unwinds double-stranded DNA (dsDNA) into single strands. oup.comnih.govoup.comeur.nlosti.govexpasy.org This unwinding activity is critical for processes like DNA repair, where access to the damaged DNA strand is necessary. oup.comnih.gov The helicase activity of Rhp3 is coupled to its ssDNA-dependent ATPase activity, utilizing the energy from ATP hydrolysis to break the hydrogen bonds between complementary DNA strands. psl.eu
Directionality of DNA Unwinding (e.g., 5'–3' translocation)
Studies on the S. cerevisiae RAD3 protein, the functional homolog of Rhp3, have shown that its helicase activity involves translocation along ssDNA with a 5'–3' directionality. oup.com This means the helicase moves along the single-stranded DNA from the 5' end towards the 3' end, unwinding the duplex DNA as it proceeds. The human counterpart, XPD (ERCC2), also exhibits a DNA 5'-3' helicase activity. uniprot.orguniprot.org Given the high degree of similarity and functional conservation between Rhp3, RAD3, and XPD, it is inferred that Rhp3 also translocates in a 5'–3' direction during DNA unwinding. oup.comnih.govoup.comeur.nl
Unwinding of Duplex DNA
Rhp3, through its helicase activity, is capable of unwinding duplex DNA. oup.comuniprot.orguniprot.org This is a core function required for its role in DNA repair pathways like NER, where the DNA duplex must be opened to allow access to the damaged site. The helicase activity of related proteins like human DDX11 requires a minimal single-stranded tail or gapped DNA structure for loading and translocation. uniprot.org The efficiency of duplex DNA unwinding can be influenced by other proteins, such as Replication Protein A (RPA), which can stimulate the unwinding rate of some helicases by binding to the unwound ssDNA and preventing re-annealing. biorxiv.orgnih.gov RAD3 requires a single-strand stretch of DNA to bind and initiate unwinding. eur.nl
DNA-RNA Helicase Activity
In addition to unwinding DNA-DNA duplexes, the RAD3 protein, and by extension Rhp3, also possesses DNA-RNA helicase activity. oup.comoup.comosti.gov This means that the protein can unwind hybrid duplexes consisting of one DNA strand and one RNA strand. This activity could be relevant in processes involving transcription-coupled repair or other cellular mechanisms where DNA-RNA hybrids are formed. The efficiency of this DNA-RNA unwinding activity in RAD3 has been reported to be similar to its DNA helicase activity. oup.com
Functional Roles in Genome Maintenance and Dna Repair
Central Role in Nucleotide Excision Repair (NER)
Nucleotide Excision Repair (NER) is a major DNA repair pathway responsible for removing a wide variety of bulky DNA lesions, such as those caused by ultraviolet (UV) light and certain chemicals. The rhp3+ protein plays a central and indispensable role in NER in S. pombe. nih.govnih.govoup.com Its homology to RAD3 and XPD, both established components of the NER machinery, highlights its conserved function in this pathway. ebi.ac.ukeur.nlebi.ac.ukexpasy.orggenome.jpoup.compombase.org rhp3+ is a subunit of the transcription factor TFIIH complex, which is integral to the NER process. eur.nlpombase.orgresearchgate.net
The incision step is a critical early stage of NER, where the DNA backbone is cleaved on both sides of the damaged site. Studies on the RAD3 homolog in S. cerevisiae have demonstrated its requirement for the incision of UV-damaged DNA. oup.com Furthermore, a specific mutation in RAD3, rad3 Arg-48, leads to a reduced level of incision of UV-damaged DNA, indicating the importance of RAD3's activity in this step. oup.com While direct experimental data specifically on rhp3+'s role in incision is often inferred from its homology to RAD3 and XPD, its presence in the nucleotide-excision repair factor 3 complex in S. pombe strongly suggests its direct involvement in the incision process. pombase.org Proteins like Replication Protein A (RPA), which interact with helicases such as XPD/Rad3, are also known to be important factors in the incision step of NER. eur.nl
A key function of rhp3+ in NER is its helicase activity, which is essential for unwinding the DNA double helix around the site of the lesion. The RAD3 protein, a functional counterpart of rhp3+, possesses single-stranded DNA-dependent ATPase and both DNA and DNA-RNA helicase activities. eur.nlnih.govnih.govoup.com This helicase activity allows the protein to translocate along single-stranded DNA in a 5' to 3' direction and unwind duplex DNA. oup.com Mutational studies have indicated that the putative helicase activity of rhp3+ is required for its DNA repair function. nih.govnih.govoup.comosti.gov The unwinding of DNA by helicases like rhp3+ (and its homologs) is crucial for creating the open bubble structure necessary for the access of other repair enzymes to the damaged DNA strand. This DNA opening mechanism is considered part of the lesion demarcation process. eur.nl The helicase activities of RAD3 are hypothesized to be involved in tracking DNA to find damaged sites, as well as potentially facilitating the release of the incision complex or the excised oligonucleotide fragment after the cuts are made. oup.com Research on the Candida albicans Rad3 protein, which shares functional similarities with rhp3+, has shown that purified CaRad3 exhibits helicase activity on duplex DNA and contains an iron-sulfur (Fe-S) cluster crucial for this function. researchgate.net
Contribution to Cell Viability
Beyond its role in DNA repair, the rhp3+ gene is also essential for the viability of S. pombe cells. nih.govnih.govoup.comosti.gov This essentiality is a conserved feature, as its homolog, RAD3 in S. cerevisiae, is also indispensable for cell viability. nih.govnih.govoup.comosti.govdocumentsdelivered.com Functional complementation experiments have provided strong evidence for the interchangeable nature of rhp3+ and RAD3 in maintaining cell viability. The introduction of the rhp3+ gene into S. cerevisiae mutants lacking functional RAD3, or the introduction of the RAD3 gene into S. pombe rhp3 mutants, can restore viability defects to wild-type levels. nih.govnih.govoup.com
However, studies involving specific mutations have revealed a distinction between the requirements for DNA repair and viability. For instance, an rhp3 Arg-48 mutation in S. pombe was found to inactivate the DNA repair function but had no effect on cell viability. oup.comosti.gov This suggests that while the helicase activity is crucial for DNA repair, other functions of rhp3+ might be primarily responsible for its essential role in cell viability.
Here is a summary of functional complementation results:
| Strain Background (S. cerevisiae or S. pombe) | Mutant Gene | Complementing Gene | Outcome (DNA Repair) | Outcome (Cell Viability) | Source |
| S. cerevisiae | rad3 | rhp3+ | Restored to wild type | Restored to wild type | nih.govnih.govoup.com |
| S. pombe | rhp3 | RAD3 | Restored to wild type | Restored to wild type | nih.govnih.govoup.com |
Interplay with Other DNA Damage Response Pathways (e.g., Homologous Recombination)
While NER is a primary function, DNA helicases, including rhp3+, are involved in a variety of cellular processes, including replication, transcription, and recombination. oup.com In S. pombe, homologous recombination (HR) is a major pathway for repairing DNA double-strand breaks (DSBs). nih.gov Key proteins in this pathway include rhp51 (a RAD51 ortholog), rad22, rhp54, rhp55, and others. nih.gov
Interestingly, rhp3+ (also known as rad15) has been linked to the regulation of mitotic recombination, as indicated by its annotation under the GO biological process "positive regulation of mitotic recombination". pombase.org This suggests that rhp3+ may not only function in NER but also influence or participate in the HR pathway, highlighting a potential interplay between different DNA damage response mechanisms. While the precise nature of this interplay requires further investigation, it is clear that rhp3+ operates within a complex network of proteins that collectively maintain genome stability.
Compound Names and PubChem CIDs
Protein Protein Interaction Networks of Rhp3
Membership within the General Transcription Factor IIH (TFIIH) Complex
The TFIIH complex is a ten-subunit assembly in humans, comprising a seven-subunit core complex and a dissociable three-subunit CDK-activating kinase (CAK) module wikipedia.orgclinisciences.comnih.govnih.gov. Rhp3, as the Rad15/XPD protein, is an integral part of the TFIIH core complex wikipedia.orgclinisciences.comnih.govnih.govwikipedia.orgwikipedia.org.
Rhp3 (XPD) plays a crucial role in the structural integrity and assembly of the TFIIH core complex. In Saccharomyces cerevisiae, the ortholog Rad3 forms a bridge between the TFIIK and the core-TFIIH complex wikipedia.org. Structural studies of the human TFIIH core complex, including cryo-electron microscopy, have provided detailed insights into how subunits like XPD interact to form the complex architecture clinisciences.comnih.govnih.govnih.gov. These studies reveal the molecular basis of TFIIH assembly and the interactions between core subunits clinisciences.com.
Beyond its core role in TFIIH structure, Rhp3 (XPD) facilitates interactions that integrate the TFIIH complex into the broader DNA repair machinery, particularly in Nucleotide Excision Repair (NER) clinisciences.comnih.govwikipedia.orgnih.govuni-freiburg.denih.govwikipedia.orgwikipedia.orguniprot.orggenecards.org. In NER, TFIIH, containing XPD and XPB, is responsible for verifying the DNA lesion and unwinding the DNA duplex around the damage site wikipedia.org. This unwinding activity, driven by the helicase function of XPD, is critical for the subsequent steps of excision and repair synthesis clinisciences.comwikipedia.orgnih.govnih.govwikipedia.org.
The recruitment of TFIIH to the site of DNA damage involves interactions with other key NER proteins. In global genome NER (GG-NER), the XPC-HR23B complex recognizes the damage and facilitates TFIIH recruitment wikipedia.org. In transcription-coupled NER (TC-NER), the CSA/CSB complex, in association with UVSSA and ELO1, is involved in recruiting TFIIH to stalled RNA polymerase II at the lesion wikipedia.org. The XPA protein also participates in damage verification and enhances TFIIH accumulation and DNA opening wikipedia.orgmdpi.com. Ribosomal protein S3 (rpS3) has also been shown to associate with TFIIH through an interaction with XPD, augmenting NER efficiency by enhancing XPD helicase function nih.govnih.gov.
Identification of Specific Interacting Partners
The Rhp3 (Rad15/XPD) protein interacts with numerous other proteins within the TFIIH complex and the NER pathway. Key interacting partners include:
Within the TFIIH Core Complex: XPB (ERCC3), p62 (GTF2H1), p52 (GTF2H4), p44 (GTF2H2), p34 (GTF2H5), and p8 (GTF2H3) wikipedia.orgclinisciences.comnih.govnih.govwikipedia.orgwikipedia.orgnih.govgenecards.org.
Within the TFIIH CAK Module: CDK7, CCNH (Cyclin H), and MAT1 (MNAT1) wikipedia.orgclinisciences.comnih.govnih.govwikipedia.org. XPD acts as a bridge between the CAK module and the core complex wikipedia.orguniprot.org.
Within the DNA Repair Machinery: Ribosomal protein S3 (rpS3) nih.govnih.gov, XPC wikipedia.orgwikipedia.orgmdpi.comwikigenes.org, HR23B (RAD23B) wikipedia.orgwikipedia.orguniprot.orggenecards.orguniprot.org, CSA (ERCC8) wikipedia.orgwikipedia.orguniprot.orgnih.gov, CSB (ERCC6) nih.govwikipedia.orgwikipedia.orggenecards.orguniprot.orguniprot.org, UVSSA wikipedia.orggenecards.orguniprot.org, ELO1 wikipedia.org, and XPA wikipedia.orgmdpi.comuniprot.org.
These interactions are crucial for the coordinated action of TFIIH in both transcription and DNA repair.
Functional Significance of Rhp3 Protein Complexes
The formation of complexes involving Rhp3 protein is functionally significant for essential cellular processes. The TFIIH complex, with Rhp3 (XPD) as a core subunit, is indispensable for the initiation of transcription by RNA polymerase II and for NER wikipedia.orgclinisciences.comnih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orguniprot.orggenecards.org.
In transcription, TFIIH's helicase activity, contributed by XPD and XPB, is involved in unwinding promoter DNA to form the transcription bubble wikipedia.orguniprot.org. The kinase activity of the CAK module, associated with the core complex via XPD, phosphorylates RNA polymerase II, facilitating promoter escape and elongation nih.govuniprot.orguniprot.org.
In NER, the helicase activity of XPD is specifically required for unwinding the DNA around the lesion, allowing access for other repair factors clinisciences.comwikipedia.orgnih.govnih.govwikipedia.org. The coordinated interactions within the TFIIH complex and with other NER proteins ensure the efficient and accurate removal of DNA damage, which is vital for maintaining genomic stability. Defects in Rhp3 (ERCC2/XPD) or other TFIIH subunits can lead to severe genetic disorders such as xeroderma pigmentosum, Cockayne syndrome, and trichothiodystrophy, highlighting the critical functional significance of these protein complexes wikipedia.orgclinisciences.comnih.govnih.govwikipedia.orgwikipedia.orguniprot.orgmedlineplus.govgenecards.orgmarrvel.org. The structural role of XPD in maintaining TFIIH integrity is also important for its function in transcription wikipedia.org.
Table: Proteins Interacting with or Functionally Related to Rhp3 Protein (Human Orthologs)
| Protein Name (Human Ortholog) | Gene Symbol (Human) | GeneID (Human) | UniProt ID (Human) |
| ERCC2 (XPD / Rhp3 ortholog) | ERCC2 | 2068 | P18074 |
| ERCC3 (XPB) | ERCC3 | 2071 | P19447 |
| General Transcription Factor IIH Subunit 1 (p62) | GTF2H1 | 2954 | P32780 |
| General Transcription Factor IIH Subunit 2 (p52) | GTF2H2 | 2955 | Q13908 |
| General Transcription Factor IIH Subunit 3 (p8) | GTF2H3 | 2956 | Q13888 |
| General Transcription Factor IIH Subunit 4 (p44) | GTF2H4 | 2957 | Q13907 |
| General Transcription Factor IIH Subunit 5 (p34/TTDA) | GTF2H5 | 404672 | Q6ZYL4 |
| Cyclin-Dependent Kinase 7 (CDK7) | CDK7 | 1022 | P50613 |
| Cyclin H (CCNH) | CCNH | 902 | P38936 |
| MAT1 (MNAT1) | MNAT1 | 4331 | Q13208 |
| Ribosomal Protein S3 (rpS3) | RPS3 | 6188 | P23396 |
| Xeroderma Pigmentosum, Complementation Group C (XPC) | XPC | 9508 | Q01831 |
| RAD23 Homolog B (HR23B) | RAD23B | 5887 | P54727 |
| ERCC Excision Repair 8 (CSA) | ERCC8 | 2073 | Q13216 |
| ERCC Excision Repair 6 (CSB) | ERCC6 | 2074 | Q03468 |
| UV-Stimulated Scaffold Protein A (UVSSA) | UVSSA | 23316 | Q7Z4C3 |
| Xeroderma Pigmentosum, Complementation Group A (XPA) | XPA | 7507 | P23025 |
Note: PubChem CIDs are typically associated with small chemical compounds. While PubChem may contain links to protein information (e.g., via Entrez Gene or Protein databases, or protein structures), direct PubChem CIDs for these large protein molecules are not standard.
Interactive Data Table:
| Protein Name (Human Ortholog) | Gene Symbol (Human) | GeneID (Human) | UniProt ID (Human) |
| ERCC2 (XPD / Rhp3 ortholog) | ERCC2 | 2068 | P18074 |
| ERCC3 (XPB) | ERCC3 | 2071 | P19447 |
| General Transcription Factor IIH Subunit 1 (p62) | GTF2H1 | 2954 | P32780 |
| General Transcription Factor IIH Subunit 2 (p52) | GTF2H2 | 2955 | Q13908 |
| General Transcription Factor IIH Subunit 3 (p8) | GTF2H3 | 2956 | Q13888 |
| General Transcription Factor IIH Subunit 4 (p44) | GTF2H4 | 2957 | Q13907 |
| General Transcription Factor IIH Subunit 5 (p34/TTDA) | GTF2H5 | 404672 | Q6ZYL4 |
| Cyclin-Dependent Kinase 7 (CDK7) | CDK7 | 1022 | P50613 |
| Cyclin H (CCNH) | CCNH | 902 | P38936 |
| MAT1 (MNAT1) | MNAT1 | 4331 | Q13208 |
| Ribosomal Protein S3 (rpS3) | RPS3 | 6188 | P23396 |
| Xeroderma Pigmentosum, Complementation Group C (XPC) | XPC | 9508 | Q01831 |
| RAD23 Homolog B (HR23B) | RAD23B | 5887 | P54727 |
| ERCC Excision Repair 8 (CSA) | ERCC8 | 2073 | Q13216 |
| ERCC Excision Repair 6 (CSB) | ERCC6 | 2074 | Q03468 |
| UV-Stimulated Scaffold Protein A (UVSSA) | UVSSA | 23316 | Q7Z4C4 |
| Xeroderma Pigmentosum, Complementation Group A (XPA) | XPA | 7507 | P23025 |
Note: PubChem CIDs are typically associated with small chemical compounds. While PubChem may contain links to protein information (e.g., via Entrez Gene or Protein databases, or protein structures), direct PubChem CIDs for these large protein molecules are not standard.
Genetic Analysis and Phenotypic Characterization of Rhp3 Mutants
Consequences of rhp3 Gene Deletion
Deletion of the rhp3+ gene in Schizosaccharomyces pombe has profound consequences, primarily resulting in a loss of cell viability. Research indicates that the rhp3+ gene is indispensable for the survival of S. pombe cells nih.govnih.govosti.govoup.com. A deletion mutation (rhp3Δ), which involves removing a significant portion of the rhp3 open reading frame, leads to non-viable cells oup.com. This highlights the essential nature of rhp3+ protein function for fundamental cellular processes beyond just DNA repair.
Analysis of Missense Mutations and their Functional Impact
Analysis of missense mutations in rhp3+ and its homologs, such as S. cerevisiae RAD3 and human ERCC2, has shed light on the functional domains and critical residues of the protein. These studies reveal that single amino acid changes can significantly impact protein function. For instance, missense mutations in the homologous RAD3 gene have been linked to phenotypes such as sensitivity to UV radiation and, in some cases, temperature-sensitive growth defects oup.com. A specific mutation in RAD3, changing Lysine (B10760008) 48 to Arginine (rad3 Arg-48), has been shown to impair both the ATPase and helicase activities of the protein, affecting the efficiency of excision repair oup.com. While detailed functional analyses of specific rhp3+ missense mutations are ongoing, the conserved nature of rhp3+ with RAD3 and ERCC2, particularly within helicase motifs, suggests that similar types of missense mutations in rhp3+ would likely compromise its DNA repair and helicase activities oup.com.
Phenotypes Associated with rhp3 Dysfunction (e.g., UV sensitivity)
Dysfunction of the this compound, whether through gene deletion or the introduction of deleterious mutations, leads to characteristic phenotypes in Schizosaccharomyces pombe. A primary phenotype associated with rhp3 mutations is increased sensitivity to DNA damaging agents, particularly ultraviolet (UV) radiation osti.govoup.commcmaster.ca. This UV sensitivity is a hallmark of defects in the nucleotide excision repair pathway, in which rhp3+ plays a crucial role as a DNA helicase nih.govnih.govoup.com. Furthermore, as noted earlier, complete loss of rhp3+ function due to gene deletion results in a loss of cell viability, indicating its essential role in processes beyond DNA repair under normal growth conditions nih.govnih.govosti.govoup.com.
Genetic Complementation Studies
Genetic complementation studies have been instrumental in demonstrating the functional conservation of rhp3+ across species and confirming that specific mutations are responsible for observed phenotypes. Experiments have shown that the Schizosaccharomyces pomberhp3+ gene can functionally complement mutations in the Saccharomyces cerevisiaeRAD3 gene nih.govnih.govoup.com. This means that introducing a wild-type copy of rhp3+ into a S. cerevisiae strain with a rad3 mutation can restore the DNA repair capabilities and viability that were defective in the mutant strain nih.govnih.govoup.com. Remarkably, the reciprocal complementation also occurs: the S. cerevisiaeRAD3 gene can complement rhp3 mutations in S. pombe, restoring both excision repair and viability to wild-type levels nih.govnih.govoup.com. This high level of functional interchangeability between such distantly related yeasts underscores the significant evolutionary conservation of the rhp3/RAD3 protein and its interacting partners in DNA repair and essential cellular functions nih.govnih.govoup.com.
Here is a summary of key findings regarding rhp3+ and its homologs:
| Gene/Protein Homolog | Organism | Primary Function | Essential for Viability? | Associated Phenotypes in Mutants |
| rhp3+ | Schizosaccharomyces pombe | DNA Repair (NER), Helicase, ATPase | Yes | UV Sensitivity, Loss of Viability |
| RAD3 | Saccharomyces cerevisiae | Excision Repair, Helicase, ATPase | Yes | UV Sensitivity, Loss of Viability |
| ERCC2 (XPD) | Homo sapiens | NER, Helicase, Component of TFIIH | Yes | XP, TTD, COFS (with specific mutations) |
Note: The phenotypes associated with human ERCC2 mutations (Xeroderma pigmentosum, Trichothiodystrophy, COFS syndrome) are complex and depend on the specific mutation researchgate.netnih.gov.
Interactive Data Table: Functional Complementation between rhp3+ and RAD3
| Mutant Strain (S. pombe) | Complemented with (S. cerevisiae gene) | Excision Repair Restored | Viability Restored |
| rhp3 mutant | Wild-type RAD3 | Yes | Yes |
| Mutant Strain (S. cerevisiae) | Complemented with (S. pombe gene) | Excision Repair Restored | Viability Restored |
| rad3 mutant | Wild-type rhp3+ | Yes | Yes |
These tables illustrate the functional equivalence observed in complementation studies between rhp3+ and RAD3 nih.govnih.govoup.com.
Regulation of Rhp3 Protein Activity and Cellular Localization
Mechanisms of Transcriptional and Post-Transcriptional Regulation
The expression of the Rhp3 protein is controlled at the genetic level by the rhp3+ gene in Schizosaccharomyces pombe nih.gov. While the necessity of the rhp3+ gene for cell viability and DNA repair is clear, specific details regarding the transcription factors or regulatory elements that govern its transcriptional initiation and rate are not extensively detailed in the provided literature. Similarly, comprehensive information on the post-transcriptional regulation of rhp3+ mRNA, such as mRNA stability, processing, or the influence of non-coding RNAs, is limited within the scope of the search results. General mechanisms of post-transcriptional control, including those involving RNA silencing complexes and mRNA degradation pathways, exist in S. pombe and play roles in regulating gene expression, particularly for meiotic genes pombase.org, but their direct involvement in regulating rhp3+ mRNA has not been specifically described in the provided sources.
Impact of Post-Translational Modifications on Rhp3 Function
Post-translational modifications (PTMs) are crucial regulatory mechanisms that can significantly impact protein activity, stability, localization, and interactions frontiersin.orgnih.govcd-genomics.com. Common PTMs in eukaryotic proteins include phosphorylation, ubiquitination, and acetylation frontiersin.orgnih.govcd-genomics.comembopress.org. While these modifications are known to regulate various cellular processes and protein functions in yeast and other organisms nih.govembopress.orgresearchgate.netmdpi.com, specific instances or types of post-translational modifications directly affecting the Schizosaccharomyces pombe Rhp3 protein are not explicitly detailed in the provided search results. Studies on other S. pombe proteins, such as the ATR checkpoint kinase Rad3 or the CHD family chromatin remodeller Hrp3, have identified phosphorylation sites pombase.orgpombase.org, and ubiquitination is known to be involved in protein degradation and transcriptional regulation via enzymes like Rhp6 uniprot.org, but the specific PTM landscape of Rhp3 remains largely undescribed within these sources.
Subcellular Localization and Dynamic Translocation
Based on available information, the Schizosaccharomyces pombe Rhp3 protein is indicated to be a nuclear protein nih.gov. Proteins involved in DNA repair, such as Rhp3, are typically localized to the nucleus where the genome resides core.ac.uk. While its presence in the nucleus is consistent with its function in DNA repair, detailed studies on the specific subnuclear localization of Rhp3, such as its association with chromatin or particular nuclear structures, are not extensively reported in the provided results. Furthermore, information regarding the dynamic translocation of Rhp3 within the cell or nucleus in response to specific cellular signals or conditions, such as DNA damage, is not available in the examined literature. Dynamic protein translocation is a known mechanism for regulating protein function and signaling in S. pombe, as demonstrated by systems developed to study the movement of other proteins figshare.com, but this has not been specifically described for Rhp3.
Compound and Protein Identifiers
Advanced Methodologies for Rhp3 Research
In Vitro Reconstitution of Rhp3-Mediated Reactions
In vitro reconstitution allows for the study of biological processes in a controlled, cell-free environment. This approach is invaluable for dissecting the specific functions of proteins like Rhp3 and its associated complex, particularly in processes that are challenging to study within the complex environment of an infected erythrocyte.
Key Applications in Rhp3 Research:
Nutrient Channel Function: A primary function of the RhopH complex, including Rhp3, is the formation of new permeability pathways (NPPs) or the Plasmodium surface anion channel (PSAC) in the infected erythrocyte membrane. Researchers have developed in vitro systems to reconstitute membrane transporter activity. For instance, a system based on a wheat germ cell-free translation system has been used to synthesize and embed P. falciparum mitochondrial carrier proteins into artificial membranes to study their transport activities. A similar approach could be employed to reconstitute the RhopH complex into liposomes to directly investigate its channel-forming properties and substrate specificity in a controlled lipid environment.
Protein Complex Assembly: The RhopH complex is synthesized as a soluble assembly of RhopH1/Clag, RhopH2, and RhopH3. In vitro translation and pull-down assays can be used to study the step-by-step assembly of this complex, identifying critical interaction domains and factors necessary for its formation before it is packaged into the rhoptries.
Biophysical Characterization of Rhp3 and its Complexes
Biophysical techniques are employed to study the physical and chemical properties of macromolecules. These methods provide insights into the structure, stability, and interactions of Rhp3 and the larger RhopH complex.
Recent Findings from Biophysical Studies:
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have enabled the determination of the near-atomic structure of the native, soluble RhopH complex, comprising RhopH2, CLAG3.1, and RhopH3, directly from parasite lysates. This structural data revealed that CLAG3.1 is centrally positioned, with RhopH2 and RhopH3 having substantial binding interfaces with it but minimal contact with each other. A significant finding was that a predicted transmembrane helix of CLAG3.1 is actually buried within a helical bundle in the soluble form of the complex. This suggests that a major conformational change is necessary for the complex to insert into the erythrocyte membrane.
| Biophysical Technique | Application in Rhp3 Research | Key Insights |
| Cryo-Electron Microscopy (Cryo-EM) | Determination of the 3D structure of the soluble RhopH complex. | Revealed the arrangement of RhopH2, CLAG3.1, and RhopH3; showed that a putative transmembrane domain is shielded, implying a large conformational change is required for membrane insertion. |
| Mass Spectrometry | Identification of the components of the endogenously purified RhopH complex. | Confirmed the 1:1:1 stoichiometry of RhopH2, CLAG3.1, and RhopH3 in the soluble complex. |
| Circular Dichroism (CD) Spectroscopy | Analysis of the secondary structure content (e.g., alpha-helices, beta-sheets) of recombinant Rhp3 or its domains. | Provides information on the folding and conformational stability of the protein under different conditions. |
| Isothermal Titration Calorimetry (ITC) | Measurement of the thermodynamics of binding between Rhp3 and its interaction partners (e.g., RhopH2, CLAG3.1). | Determines binding affinity, stoichiometry, and the enthalpic and entropic contributions to the interaction. |
Genetic Screens for Modulators of Rhp3 Activity
Genetic screens are powerful tools for identifying genes that influence the function or regulation of a protein of interest. In P. falciparum, these screens are crucial for understanding essential biological pathways and for identifying new drug targets and resistance mechanisms.
Types of Genetic Screens Applied in Plasmodium Research:
Forward Genetic Screens: These screens aim to identify the genetic basis of a particular phenotype. For example, parasites can be randomly mutagenized and then selected for resistance to a compound that targets a specific pathway. Whole-genome sequencing of the resistant parasites can then identify mutations in genes that modulate the activity of the targeted protein or pathway. Such a screen could be designed to identify modulators of Rhp3 function by using a compound that inhibits the PSAC.
Reverse Genetic Screens (Functional Genomics): With the advent of technologies like CRISPR/Cas9, it is now possible to systematically disrupt or modify genes to assess their function. Genome-wide knockout or knockdown screens have been performed in P. falciparum to identify genes essential for the parasite's asexual blood-stage growth. While these screens have identified Rhp3 as essential, more targeted screens can be designed. For instance, a "knock-sideways" approach, where Rhp3 is inducibly mislocalized, could be used in combination with a library of genetic perturbations to identify factors that can compensate for or exacerbate the loss of Rhp3 function.
Chemogenomic Screens: These approaches involve screening a library of chemical compounds against a panel of parasite lines with different genetic backgrounds or with specific genes knocked down. This can reveal chemical-genetic interactions, linking compounds to specific pathways and identifying modulators of protein function.
Computational Modeling and Simulation of Rhp3 Function and Interactions
Computational approaches are increasingly used to model and simulate biological processes, providing insights that can guide experimental work.
Applications in P. falciparum Research:
Interactome Modeling: Researchers have computationally modeled the P. falciparum interactome by integrating various datasets, including in silico predictions and experimental data. These network models can predict functional relationships between proteins and have provided functional inferences for thousands of previously uncharacterized proteins. Within this network, the interactions of Rhp3 with RhopH2 and CLAG3.1 are well-established, and further computational analysis could predict other, perhaps transient, interaction partners.
Homology Modeling: In the absence of an experimentally determined structure, the three-dimensional structure of a protein can be predicted based on its amino acid sequence and the known structures of homologous proteins. Although the structure of the RhopH complex is now known, homology modeling could still be useful for studying Rhp3 from other Plasmodium species or for modeling specific domains.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of proteins and their complexes over time. For the RhopH complex, MD simulations could be used to model the large-scale conformational changes that are thought to occur during its insertion into the erythrocyte membrane. This could provide a deeper understanding of the molecular mechanism of PSAC formation.
Techniques for Studying Protein-Nucleic Acid Interactions (e.g., Mobility Shift Assay, ChIP, RIP)
While Rhp3 is primarily known for its role in protein-protein and protein-lipid interactions related to erythrocyte invasion and channel formation, it is important to consider the possibility of interactions with nucleic acids. The techniques to study such interactions are well-established and have been adapted for use in P. falciparum.
Electrophoretic Mobility Shift Assay (EMSA): This in vitro technique is used to detect protein-nucleic acid interactions. A labeled DNA or RNA probe is incubated with a protein of interest, and the mixture is separated by gel electrophoresis. If the protein binds to the nucleic acid, the complex will migrate more slowly through the gel, causing a "shift" in the band's position. This could be used to test if recombinant Rhp3 can directly bind to specific DNA or RNA sequences.
Chromatin Immunoprecipitation (ChIP): ChIP is used to identify the genomic regions that a protein of interest binds to in vivo. Proteins are cross-linked to DNA in living cells, which are then lysed. The protein of interest is immunoprecipitated along with the bound DNA. After reversing the cross-links, the associated DNA can be identified by sequencing (ChIP-seq).
RNA Immunoprecipitation (RIP): RIP is similar to ChIP but is used to identify the RNA molecules that a protein binds to in vivo. After immunoprecipitation of the protein of interest, the associated RNA is purified and identified by sequencing (RIP-seq). An enhanced version of this technique, called eCLIP-seq (enhanced crosslinking and immunoprecipitation followed by sequencing), has been described for use in the asexual stages of P. falciparum and allows for the transcriptome-wide identification of RNA-protein binding sites at nucleotide resolution.
While there is currently no direct evidence of Rhp3 interacting with nucleic acids, these techniques provide the means to investigate such possibilities and are broadly used to study gene regulation and other processes in P. falciparum.
Evolutionary and Comparative Biology of Rhp3 Orthologs
Phylogenetic Relationships and Evolutionary Trajectories
The Rhp3 protein is the ortholog in the fission yeast Schizosaccharomyces pombe of the RAD3 protein found in the budding yeast Saccharomyces cerevisiae. nih.govoup.comnih.gov These two species are distantly related yeasts, and the presence of these homologous proteins underscores the ancient and critical role of the DNA repair pathways in which they function. nih.govoup.com The functional interchangeability of Rhp3 and RAD3 suggests a strong evolutionary pressure to maintain their roles, as well as the conservation of the interacting protein machinery in both organisms. nih.govnih.gov
The evolutionary lineage of Rhp3/RAD3 proteins can be traced across a wide range of eukaryotic organisms, highlighting their fundamental importance. The RAD3 gene in S. cerevisiae has homologs in other species, including the mei-41 gene in Drosophila melanogaster and the human gene ATR, indicating a conserved function in DNA structure checkpoints throughout evolution. embopress.org This family of proteins belongs to the 'lipid kinase' subclass of kinases. embopress.org The deep conservation of this protein family suggests its emergence early in eukaryotic evolution to handle DNA damage and ensure genome stability.
| Organism | Ortholog/Homolog | Key Function |
| Schizosaccharomyces pombe | Rhp3 | DNA excision repair, cell viability nih.govoup.comnih.gov |
| Saccharomyces cerevisiae | RAD3 | DNA excision repair, cell viability, DNA/RNA helicase activity nih.govoup.comnih.gov |
| Drosophila melanogaster | mei-41 | DNA structure checkpoint embopress.org |
| Homo sapiens | ATR | DNA structure checkpoint embopress.org |
Conservation of Functional Residues and Domains
A high degree of sequence conservation is observed between the Rhp3 and RAD3 proteins, with a shared identity of 67% in their amino acid sequences. nih.govoup.comnih.gov This structural similarity is the basis for their functional interchangeability. A critical conserved feature is the putative DNA helicase activity, which is essential for the protein's role in DNA repair. nih.govnih.gov The RAD3 protein from S. cerevisiae is known to possess single-stranded DNA-dependent ATPase and both DNA and DNA:RNA helicase activities, and these functions are presumed to be conserved in Rhp3. nih.govoup.com
Mutational analyses have confirmed the necessity of the helicase activity for the excision repair functions of RAD3, and by extension, Rhp3. nih.govoup.com Furthermore, the Rad3 protein is a member of the 'lipid kinase' subclass of kinases, and its kinase domain is crucial for its function. embopress.org The conservation of these domains across different species highlights a shared molecular mechanism for sensing and responding to DNA damage.
Table of Conserved Domains in the Rhp3/RAD3 Protein Family:
| Domain | Function | Conservation Status |
|---|---|---|
| DNA Helicase Domain | Unwinds DNA and DNA:RNA hybrids, essential for DNA repair | Highly conserved across yeast orthologs nih.govoup.comnih.gov |
| ATPase Domain | Provides energy for helicase activity through ATP hydrolysis | Highly conserved, linked to helicase function nih.govoup.com |
Functional Divergence or Specialization Among Orthologs
Despite the vast evolutionary distance between S. pombe and S. cerevisiae, their respective Rhp3 and RAD3 proteins are functionally interchangeable. nih.govoup.comnih.gov The rhp3+ gene from S. pombe can fully complement the defects in both excision repair and cell viability in S. cerevisiae rad3 mutants, restoring them to wild-type levels. nih.govoup.com Similarly, the RAD3 gene can rescue the corresponding defects in S. pombe rhp3 mutants. nih.gov
This remarkable degree of functional conservation suggests a strong co-evolutionary constraint on both the proteins themselves and the network of proteins with which they interact. nih.gov The ability of one yeast's protein to function seamlessly in another implies that the protein-protein interactions required for the DNA repair and viability functions have also been highly conserved. nih.gov While the core functions of DNA damage checkpoint and repair appear to be conserved across eukaryotes from yeast to humans, subtle functional specializations in different cellular contexts or in response to different types of DNA damage in more complex organisms cannot be entirely ruled out without further comparative studies. However, based on the current evidence from these two yeast species, the primary evolutionary story of the Rhp3/RAD3 orthologs is one of profound functional conservation rather than divergence.
Q & A
Q. How can researchers balance innovation and rigor when proposing novel mechanisms for RHP3+ in grant applications?
- Methodological Answer : Use preliminary data to anchor hypotheses (e.g., unpublished interactome screens or CRISPR screens). Address potential contradictions by outlining alternative hypotheses and falsification experiments . Cite foundational studies (e.g., first structural characterization) while highlighting gaps (e.g., unexplored PTMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
